2-Chloroinosine 3’,4’,6’-Triacetate 2-Chloroinosine 3’,4’,6’-Triacetate
Brand Name: Vulcanchem
CAS No.: 41623-86-3
VCID: VC0029384
InChI: InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1
SMILES: CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C
Molecular Formula: C16H17ClN4O8
Molecular Weight: 428.782

2-Chloroinosine 3’,4’,6’-Triacetate

CAS No.: 41623-86-3

Reference Standards

VCID: VC0029384

Molecular Formula: C16H17ClN4O8

Molecular Weight: 428.782

2-Chloroinosine 3’,4’,6’-Triacetate - 41623-86-3

CAS No. 41623-86-3
Product Name 2-Chloroinosine 3’,4’,6’-Triacetate
Molecular Formula C16H17ClN4O8
Molecular Weight 428.782
IUPAC Name [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1
Standard InChIKey DOMXKCPDQAYHFE-SDBHATRESA-N
SMILES CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C
Synonyms 2-Chloro-2’,3’,5’-tri-O-acetylinosine;
PubChem Compound 136257835
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator